Cas no 109052-49-5 (3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE)

3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE 化学的及び物理的性質
名前と識別子
-
- 3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one
- 3-(4-phenoxyphenyl)-1,3-thiazolan-4-one
- Bionet2_000015
- Oprea1_035412
- HMS1364A15
- 4-Thiazolidinone, 3-(4-phenoxyphenyl)-
- 3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE
-
- MDL: MFCD00138845
- インチ: 1S/C15H13NO2S/c17-15-10-19-11-16(15)12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h1-9H,10-11H2
- InChIKey: YOIHADJWWIAWGL-UHFFFAOYSA-N
- ほほえんだ: S1CC(N(C2C=CC(=CC=2)OC2C=CC=CC=2)C1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 54.8
3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 6D-005-5MG |
3-(4-phenoxyphenyl)-1,3-thiazolan-4-one |
109052-49-5 | >90% | 5mg |
£46.00 | 2023-09-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00873879-1g |
3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one |
109052-49-5 | 90% | 1g |
¥2401.0 | 2023-04-06 | |
Key Organics Ltd | 6D-005-50MG |
3-(4-phenoxyphenyl)-1,3-thiazolan-4-one |
109052-49-5 | >90% | 50mg |
£102.00 | 2023-09-08 | |
Key Organics Ltd | 6D-005-10MG |
3-(4-phenoxyphenyl)-1,3-thiazolan-4-one |
109052-49-5 | >90% | 10mg |
£63.00 | 2023-09-08 | |
abcr | AB297542-100mg |
3-(4-Phenoxyphenyl)-1,3-thiazolan-4-one; . |
109052-49-5 | 100mg |
€283.50 | 2025-02-19 | ||
abcr | AB297542-100 mg |
3-(4-Phenoxyphenyl)-1,3-thiazolan-4-one; . |
109052-49-5 | 100mg |
€221.50 | 2023-04-26 | ||
Ambeed | A923742-1g |
3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one |
109052-49-5 | 90% | 1g |
$350.0 | 2024-04-26 | |
Key Organics Ltd | 6D-005-1MG |
3-(4-phenoxyphenyl)-1,3-thiazolan-4-one |
109052-49-5 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 6D-005-100MG |
3-(4-phenoxyphenyl)-1,3-thiazolan-4-one |
109052-49-5 | >90% | 100mg |
£146.00 | 2023-09-08 |
3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONEに関する追加情報
Professional Introduction to Compound with CAS No. 109052-49-5 and Product Name: 3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE
The compound with the CAS number 109052-49-5 and the product name 3-(4-PHENOXYPHENYL)-1,3-thiazolan-4-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a phenoxyl group makes it a structurally intriguing molecule, offering a versatile scaffold for further chemical modifications and biological evaluations.
Structurally, 3-(4-phenoxyphenyl)-1,3-thiazolan-4-one is characterized by a thiazole core, which is a well-known pharmacophore in drug discovery. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a phenoxyl group at the 3-position of the thiazole ring introduces additional electronic and steric effects, which can modulate the biological activity of the molecule. This structural feature makes it an attractive candidate for further exploration in drug development.
In recent years, there has been a growing interest in developing novel thiazole-based compounds with enhanced pharmacological properties. The compound in question has been synthesized through multi-step organic reactions, involving cyclization and functional group transformations. The synthesis pathway highlights the importance of precise control over reaction conditions to achieve high yields and purity. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity of the compound.
Beyond its structural significance, 3-(4-phenoxyphenyl)-1,3-thiazolan-4-one has shown promising biological activity in preliminary screenings. Studies have indicated that this compound exhibits inhibitory effects on various enzymes and receptors involved in pathological processes. For instance, it has demonstrated potential as an inhibitor of certain kinases, which are key targets in cancer therapy. Additionally, its interaction with other biological targets suggests possible applications in treating inflammatory diseases and neurological disorders.
The phenoxyl group in the molecule plays a crucial role in modulating its biological activity. This moiety can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity. Furthermore, the electronic properties of the phenoxyl group can influence the overall reactivity of the compound, making it a valuable component for designing molecules with specific pharmacological profiles. Computational studies have been conducted to elucidate the molecular interactions between 3-(4-phenoxyphenyl)-1,3-thiazolan-4-one and its potential targets, providing insights into its mechanism of action.
One of the most exciting aspects of this compound is its potential for further derivatization. By introducing additional functional groups or modifying existing ones, chemists can generate libraries of analogs with tailored biological activities. This approach is particularly useful in high-throughput screening campaigns aimed at identifying lead compounds for drug development. The versatility of the thiazole scaffold allows for diverse chemical modifications while maintaining core structural features essential for biological activity.
The synthesis and characterization of 3-(4-phenoxyphenyl)-1,3-thiazolan-4-one also contribute to our understanding of heterocyclic chemistry. Thiazole derivatives continue to be a subject of intense research due to their broad spectrum of biological activities and synthetic accessibility. The development of new synthetic methodologies for constructing complex thiazole derivatives remains a key focus in pharmaceutical chemistry. This compound serves as an excellent example of how structural innovation can lead to novel therapeutic agents.
In conclusion, 3-(4-phenoxyphenyl)-1,3-thiazolan-4-one (CAS No. 109052-49-5) represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and design of new drugs targeting various diseases.
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